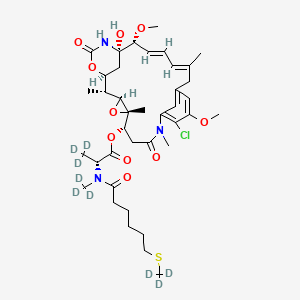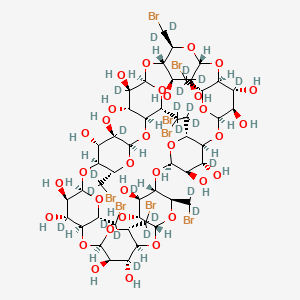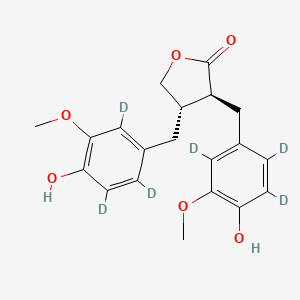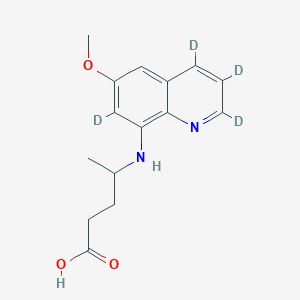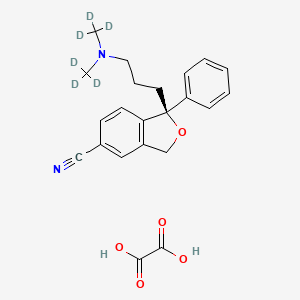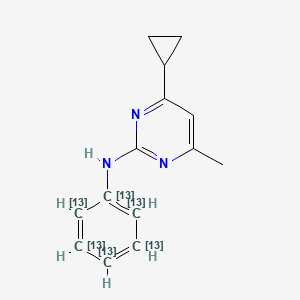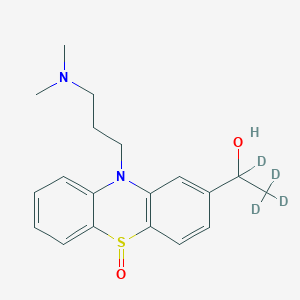
11-Oxo etiocholanolone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo etiocholanolone-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Oxo etiocholanolone molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Oxo etiocholanolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include deuterium-labeled derivatives of etiocholanolone and its metabolites. These products are used in various research applications to study the pharmacokinetics and metabolic profiles of drugs .
Scientific Research Applications
11-Oxo etiocholanolone-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of metabolic pathways and drug development.
Biology: Employed in the investigation of steroid metabolism and its effects on biological systems.
Medicine: Utilized in the development of anticonvulsant drugs and the study of their pharmacokinetics.
Industry: Applied in the production of deuterium-labeled compounds for various research purposes .
Mechanism of Action
The mechanism of action of 11-Oxo etiocholanolone-d5 involves its interaction with specific molecular targets and pathways. As a metabolite of testosterone, it exerts its effects by modulating the activity of enzymes involved in steroid metabolism. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered biological activity .
Comparison with Similar Compounds
Similar Compounds
11-Oxo etiocholanolone: The non-deuterated form of the compound.
Etiocholanolone: A major metabolite of testosterone with anticonvulsant activity.
11-Ketotestosterone: Another metabolite of testosterone with similar biological activity .
Uniqueness
11-Oxo etiocholanolone-d5 is unique due to the incorporation of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug metabolism and activity .
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-9,12,12,16,16-pentadeuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,14,15-decahydrocyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i6D2,10D2,17D |
InChI Key |
IUNYGQONJQTULL-WIGPXMBBSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC(C(=O)[C@]4(C(C2=O)([2H])[2H])C)([2H])[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


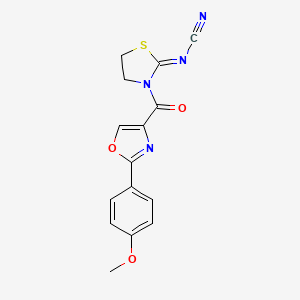
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
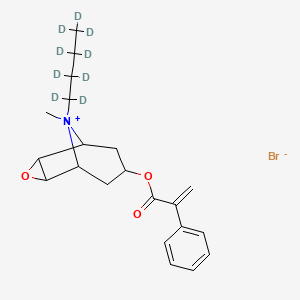
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
